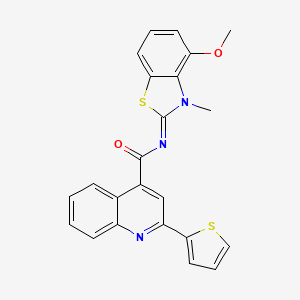

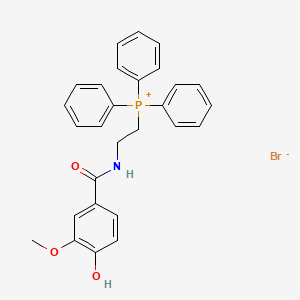

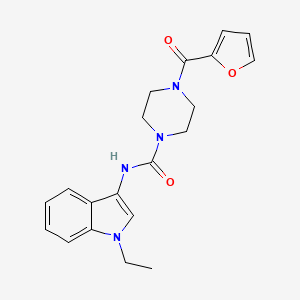

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide" is a member of the benzothiazole and quinoline fused bioactive compounds. These compounds have been the subject of research due to their potential therapeutic applications, particularly in the treatment of cancer and microbial infections. The compound of interest is structurally related to the N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides and other benzothiazole derivatives that have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The synthesis of related benzothiazole compounds typically involves a multi-step synthetic route, starting from substituted acetoacetanilides. In the case of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, an eco-friendly catalyst such as p-TSA is used to achieve high yields of up to 96% . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with modifications to incorporate the specific methoxy, methyl, and thiophenyl substituents.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using techniques such as NMR, LC/MS, and single crystal X-ray diffraction . These methods provide detailed information about the molecular conformation and the presence of intramolecular hydrogen bonds, which can influence the biological activity of the compounds. For instance, the presence of a strong intramolecular hydrogen bond has been observed in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole compounds can be influenced by the presence of various functional groups. The compounds may participate in hydrogen bonding and π-π stacking interactions, which can lead to different modes of supramolecular aggregation . These interactions are important for the biological activity of the compounds, as they can affect the binding to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their biological application. These properties can be influenced by the molecular structure and the presence of different substituents. For example, the introduction of a methoxy group can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in biological systems . The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, and their effectiveness can be correlated with their physicochemical characteristics .

Aplicaciones Científicas De Investigación

Functional Chemical Groups in CNS Drug Synthesis

Research indicates that heterocycles, including benzothiazole derivatives, play a significant role in the synthesis of compounds with potential Central Nervous System (CNS) activity. These compounds exhibit a range of effects from depression to euphoria and convulsion, suggesting their utility in developing novel CNS acting drugs (Saganuwan, 2017).

Importance of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole is a core structure in many synthetic bioactive molecules, displaying a wide array of pharmacological activities. Its derivatives have been shown to possess antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. This highlights the benzothiazole scaffold's significance in medicinal chemistry, underscoring its rapid development and interest within the field (Bhat & Belagali, 2020).

Therapeutic Potentials and Pharmacological Activities

Benzothiazoles are recognized for their extensive therapeutic potentials, being components of several potent drugs. These compounds are associated with various biological and therapeutic activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant effects. The molecular structures of drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, emphasizing its utility in drug development (Sumit, Kumar, & Mishra, 2020).

Propiedades

IUPAC Name |

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S2/c1-26-21-18(28-2)9-5-10-20(21)30-23(26)25-22(27)15-13-17(19-11-6-12-29-19)24-16-8-4-3-7-14(15)16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMKBBYBLVNBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)

![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)

![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2522048.png)

![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)